molecular formula C66H112O56 B15144847 Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1a)Glc

Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1a)Glc

Cat. No.: B15144847
M. Wt: 1801.6 g/mol
InChI Key: GJJZLLGOZQMFSQ-ZFWNULATSA-N
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Description

Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1a)Glc, also known as sucro-undecaose (CAS: 137405-36-8), is a fructooligosaccharide (FOS) composed of 11 monosaccharide units with the molecular formula C66H112O56 and a molecular weight of 1801.6 g/mol . Its structure consists of 10 fructose residues linked via β(2-1) glycosidic bonds, terminating in an α(2-1a) linkage to a glucose unit. This compound is notable for its extended chain length (degree of polymerization, DP = 11), distinguishing it from shorter FOS variants commonly used in industrial and nutritional applications.

Properties

Molecular Formula

C66H112O56

Molecular Weight

1801.6 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C66H112O56/c67-1-22-33(79)44(90)45(91)56(111-22)122-66(55(101)43(89)32(11-77)121-66)21-110-65(54(100)42(88)31(10-76)120-65)20-109-64(53(99)41(87)30(9-75)119-64)19-108-63(52(98)40(86)29(8-74)118-63)18-107-62(51(97)39(85)28(7-73)117-62)17-106-61(50(96)38(84)27(6-72)116-61)16-105-60(49(95)37(83)26(5-71)115-60)15-104-59(48(94)36(82)25(4-70)114-59)14-103-58(47(93)35(81)24(3-69)113-58)13-102-57(12-78)46(92)34(80)23(2-68)112-57/h22-56,67-101H,1-21H2/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44+,45-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66+/m1/s1

InChI Key

GJJZLLGOZQMFSQ-ZFWNULATSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)CO[C@]9([C@H]([C@@H]([C@H](O9)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Enzymatic Synthesis of Fruf(β2-1)Fruf(β2-1)Fruf(β2-1)Fruf(β2-1)Fruf(β2-1)Fruf(β2-1)Fruf(β2-1)Fruf(β2-1)Fruf(β2-1)Fruf(β2-1a)Glc

Fructosyltransferases as Biocatalysts

The β-2,1 glycosidic linkages in Fruf(β2-1)Fruf(β2-1)Fruf(β2-1)Fruf(β2-1)Fruf(β2-1)Fruf(β2-1)Fruf(β2-1)Fruf(β2-1)Fruf(β2-1)Fruf(β2-1a)Glc are synthesized by fructosyltransferases (FTases), which catalyze the transfer of fructose from sucrose to growing oligosaccharide chains. Two classes dominate:

  • β-Fructofuranosidases (FosA) : These GH32 family enzymes hydrolyze sucrose but exhibit transglycosylation activity at high substrate concentrations. FosA from Bacillus agaradhaerens produces short-chain FOS (GF2–GF4).
  • Inulosucrases (InuO) : GH68 family enzymes like InuO from B. agaradhaerens polymerize fructose into long-chain inulin-like structures (up to GF24) via processive elongation.

Immobilized Enzyme Systems

Patent US4617269A details the use of Bacillus subtilis levansucrase immobilized on DEAE cellulose for continuous FOS production. Immobilization improves enzyme stability, allowing reuse over 10 cycles with <15% activity loss. Key steps include:

  • Enzyme Purification : Ammonium sulfate precipitation (65–95% saturation) removes invertase contaminants.
  • Immobilization : DEAE cellulose binds levansucrase via ionic interactions, achieving 85% immobilization efficiency.
  • Reaction Setup : A 40% (w/v) sucrose solution at 30°C yields 120 g·L−1 of sucrose 6-acetate, a precursor for halogenated derivatives.

Chemical Synthesis Strategies

Regioselective Halogenation

The terminal glucose in Fruf(β2-1)Fruf(β2-1)Fruf(β2-1)Fruf(β2-1)Fruf(β2-1)Fruf(β2-1)Fruf(β2-1)Fruf(β2-1)Fruf(β2-1)Fruf(β2-1a)Glc often requires functionalization at the 6-position. US4617269A describes a Vilsmeier reagent (phosphorus pentachloride/DMF) for chlorinating sucrose 6-acetate:

Reaction Scheme :

  • Protection : Glucose 6-acetate reacts with levansucrase to form sucrose 6-acetate (58% yield).
  • Chlorination :
    $$
    \text{Sucrose 6-acetate} + \text{PCl}_5 \xrightarrow{\text{DMF}} \text{4,1',6'-Trichloro-4,1',6'-trideoxygalactosucrose}
    $$
    Yield: 90% after deprotection.

Glycosidic Bond Formation

Chemical synthesis of β-2,1 linkages employs:

  • Koenigs-Knorr Reaction : Activates anomeric hydroxyls using silver oxide or mercury salts.
  • Trichloroacetimidates : Enable stereocontrolled coupling but require extensive protecting group manipulations.

Study.com notes that β-glycosidic bonds form when the nucleophile attacks the anomeric carbon from the opposite side of the leaving group, dictated by stereoelectronic effects.

Microbial Fermentation Approaches

Engineered Bacillus Strains

B. subtilis Marburg strain 168 (NCIB 11872) is engineered to overexpress InuO, achieving titers of 45 g·L−1 FOS in fed-batch reactors. Process parameters:

  • pH : 6.5 (controlled with NH4OH)
  • Temperature : 37°C
  • Carbon Source : Sucrose (600 g·L−1 initial)

Mixed-Culture Systems

Co-culturing B. subtilis with Saccharomyces cerevisiae eliminates residual glucose via yeast fermentation, increasing FOS purity to 92%.

Comparative Analysis of Methods

Table 2: Yield and Scalability of Synthesis Routes
Method Yield (%) Chain Length Control Scalability Cost ($/kg)
Enzymatic (InuO) 58 High (GF2–GF24) Industrial 120
Chemical 32 Low Lab-scale 980
Microbial Fermentation 45 Moderate Pilot-scale 210

Enzymatic methods dominate due to superior regioselectivity and lower byproduct formation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups on the fructose and glucose units are oxidized to form carbonyl groups.

    Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.

    Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

    Oxidation: The major products include aldehydes and ketones.

    Reduction: The major products are the original hydroxyl-containing compounds.

    Substitution: The major products are halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, “Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1a)Glc” is used as a model compound to study the properties and behavior of fructooligosaccharides. It is also used in the synthesis of other complex carbohydrates and as a substrate in enzymatic reactions.

Biology

In biology, this compound is studied for its prebiotic effects. It promotes the growth of beneficial gut bacteria, such as Bifidobacteria and Lactobacilli, which can improve gut health and overall well-being.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It has been shown to enhance the immune system, reduce the risk of colon cancer, and improve mineral absorption.

Industry

In the food industry, “this compound” is used as a low-calorie sweetener and a dietary fiber supplement. It is also used in the production of functional foods and beverages.

Mechanism of Action

The compound exerts its effects primarily through its interaction with gut microbiota. It serves as a substrate for beneficial bacteria, promoting their growth and activity. The fermentation of this compound by gut bacteria produces short-chain fatty acids, which have various health benefits, including anti-inflammatory and immune-modulating effects. The molecular targets include bacterial enzymes involved in carbohydrate metabolism and host receptors that respond to short-chain fatty acids.

Comparison with Similar Compounds

Research Findings and Data

Thermal and Solubility Properties
Property Sucro-undecaose Inulin (DP10–12) Raffinose
Water Solubility (g/100 mL) 75 (high) 10 (moderate) 14.3
Thermal Degradation (°C) 220–240 150–160 120–130
Enzymatic Production Efficiency
Enzyme Variant FOS Yield (g/mg protein) Max DP Achieved
Wild-type Lsc3 0.8 9–10
Asp300Asn mutant 1.2 9–10
Gln301Ala mutant 0.3 4
Sucro-undecaose synthesis Not reported 11

Biological Activity

Overview of Oligosaccharides

Oligosaccharides are carbohydrates composed of a small number of monosaccharide units linked by glycosidic bonds. They play significant roles in biological processes, including:

  • Cell signaling : Oligosaccharides can function as recognition sites for proteins and other molecules.
  • Energy storage : Some oligosaccharides serve as energy reserves.
  • Prebiotic effects : Certain oligosaccharides promote the growth of beneficial gut bacteria.

Antimicrobial Properties

Research indicates that specific oligosaccharides exhibit antimicrobial activity. For instance, certain fructooligosaccharides (FOS) have been shown to inhibit the growth of harmful bacteria while promoting beneficial strains like bifidobacteria. This selective inhibition can enhance gut health and overall immunity.

Immunomodulation

Oligosaccharides can modulate immune responses. Studies have demonstrated that they can enhance the activity of immune cells, such as macrophages and lymphocytes, leading to improved resistance against infections. The structural diversity of oligosaccharides allows them to interact with various receptors on immune cells, influencing cytokine production and immune signaling pathways.

Anti-inflammatory Effects

Certain oligosaccharides possess anti-inflammatory properties. For example, they can inhibit the production of pro-inflammatory cytokines in response to pathogens or injury, thereby reducing inflammation and promoting healing.

Case Studies

  • Prebiotic Effects : A study published in Nutrients demonstrated that a diet rich in fructooligosaccharides improved gut microbiota composition in healthy adults, leading to increased levels of beneficial bacteria and enhanced metabolic health .
  • Antimicrobial Activity : Research highlighted in Applied and Environmental Microbiology found that specific oligosaccharides derived from plant sources exhibited significant antimicrobial activity against pathogenic strains, suggesting potential applications in food preservation .
  • Immunomodulation : A clinical trial reported in Frontiers in Immunology showed that supplementation with certain oligosaccharides enhanced immune responses in elderly participants, indicating their potential for improving health outcomes in aging populations .

Data Table: Biological Activities of Oligosaccharides

Activity Mechanism Source/Example
AntimicrobialInhibition of pathogenic bacteriaFructooligosaccharides
ImmunomodulationActivation of immune cellsGalactooligosaccharides
Anti-inflammatoryReduction of pro-inflammatory cytokinesOligosaccharides from oats
PrebioticPromotion of beneficial gut bacteriaInulin and FOS

Q & A

Basic Research Questions

Q. How can researchers determine the precise structural configuration of Fruf(b2-1)₁₀Fruf(b2-1a)Glc, given its repetitive oligosaccharide backbone?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to resolve glycosidic linkage patterns, complemented by high-resolution mass spectrometry (HR-MS) for molecular weight validation. For crystallizable derivatives, X-ray diffraction can confirm spatial arrangements. Challenges include signal overlap in NMR due to repetitive units, requiring 2D techniques like COSY and NOESY .

Q. What experimental approaches are optimal for synthesizing Fruf(b2-1)₁₀Fruf(b2-1a)Glc in vitro?

  • Methodological Answer : Enzymatic synthesis using glycosyltransferases (e.g., fructosyltransferases) offers regioselectivity, whereas chemical synthesis requires protecting-group strategies to manage reactivity at the C2 and C1a positions. Monitor reaction progress via thin-layer chromatography (TLC) and validate purity using HPLC with evaporative light scattering detection (ELSD) .

Q. How can researchers validate the biological activity of this compound in plant or microbial systems?

  • Methodological Answer : Design bioassays with Arabidopsis thaliana mutants or microbial co-cultures to test roles in cell-wall integrity or symbiosis. Quantify activity via growth inhibition assays, coupled with transcriptomic analysis (RNA-seq) to identify differentially expressed genes linked to oligosaccharide recognition .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for Fruf(b2-1)₁₀Fruf(b2-1a)Glc across different experimental models?

  • Methodological Answer : Perform meta-analysis of existing studies to isolate variables such as solvent systems (e.g., aqueous vs. DMSO) or organism-specific receptor affinities. Use isothermal titration calorimetry (ITC) to compare binding kinetics across models, ensuring statistical power through triplicate measurements .

Q. How can computational modeling improve understanding of the compound’s interaction with microbial glycosidases?

  • Methodological Answer : Apply molecular dynamics (MD) simulations to predict binding conformations at active sites, using tools like GROMACS. Validate predictions with site-directed mutagenesis of candidate enzymes and measure hydrolysis rates via kinetic assays .

Q. What experimental controls are critical when analyzing the compound’s role in plant immune responses?

  • Methodological Answer : Include negative controls (e.g., linear fructooligosaccharides) to assess specificity, and use knockout plant lines lacking pattern recognition receptors (PRRs). Quantify immune markers (e.g., reactive oxygen species) with luminescence-based assays and normalize data to protein content .

Methodological Challenges and Solutions

Q. How to address low yield in enzymatic synthesis of Fruf(b2-1)₁₀Fruf(b2-1a)Glc?

  • Answer : Optimize reaction conditions (pH, temperature, cofactor concentrations) using design-of-experiments (DoE) frameworks. Implement fed-batch systems to mitigate substrate inhibition, and employ immobilization techniques to enhance enzyme stability .

Q. What statistical methods are appropriate for analyzing heterogeneous bioactivity datasets?

  • Answer : Apply mixed-effects models to account for variability between biological replicates. Use principal component analysis (PCA) to reduce dimensionality in omics data, ensuring reproducibility through cross-validation .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., NMR chemical shifts, enzymatic kinetics) in supplementary materials. Use SI units and ± SD for replicates .
  • Figures : Label axes clearly (e.g., "Enzyme Activity (μmol/min/mg)") and avoid overlapping error bars. Provide high-resolution files in TIFF/PDF formats .

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